Ethyl 2-[(2-chlorobenzoyl)amino]benzoate
Description
Ethyl 2-[(2-chlorobenzoyl)amino]benzoate is an aromatic ester derivative characterized by a 2-chlorobenzoyl group attached to the amino position of an ethyl benzoate backbone. The ortho-chloro substitution on the benzoyl group may enhance steric effects and electronic interactions, impacting its biological activity or stability compared to analogues with substituents in other positions .
Properties
Molecular Formula |
C16H14ClNO3 |
|---|---|
Molecular Weight |
303.74g/mol |
IUPAC Name |
ethyl 2-[(2-chlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H14ClNO3/c1-2-21-16(20)12-8-4-6-10-14(12)18-15(19)11-7-3-5-9-13(11)17/h3-10H,2H2,1H3,(H,18,19) |
InChI Key |
KTNYLSONNASYHG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2-[(2-Bromobenzoyl)amino]benzoate
- Molecular Formula: C₁₆H₁₄BrNO₃
- Key Differences: Bromine replaces chlorine at the ortho position.
- Applications : Similar to the chloro derivative, it may serve as a precursor in drug synthesis or agrochemicals.
Ethyl 2-[(4-Chlorobenzoyl)amino]benzoate
- Example: 2-(Diethylamino)ethyl 4-[(4-chlorobenzoyl)amino]benzoate (CAS 70204-63-6)
- Key Differences: The chloro substituent is in the para position. The addition of a diethylaminoethyl ester group enhances basicity, which could improve membrane permeability in pharmaceuticals .
Ethyl 2-[(2-Cyanoacetyl)amino]benzoate
- Molecular Formula : C₁₂H₁₂N₂O₃ (CAS 904597-52-0)
- Key Differences: A cyanoacetyl group replaces the chlorobenzoyl moiety. The electron-withdrawing cyano group increases electrophilicity, making this compound more reactive in nucleophilic addition reactions. Such derivatives are often explored in medicinal chemistry for kinase inhibition or as intermediates in heterocyclic synthesis .
Functional Group Modifications
Ethyl 2-[(2-Chlorobenzoyl)amino]acetate
- Molecular Formula: C₁₁H₁₂ClNO₃
- Key Differences: The benzoate ester is replaced by an acetate group. This structural simplicity may favor its use in prodrug design or as a metabolite .
Ethyl 1-sec-butyl-2-(4-chlorobenzoyl)acetate
- Key Differences : Incorporates a branched sec-butyl group and a 4-chlorobenzoyl moiety. The branched ester increases steric bulk, which could hinder crystallization and enhance thermal stability. Such modifications are relevant in polymer chemistry or as plasticizers .
Agrochemical Derivatives
Herbicidal Analogues
- Example: Ethyl 2-[[[[(4-chloro-6-methoxypyrimidin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate
- Key Differences : A sulfonylurea bridge and pyrimidine ring are introduced, enabling herbicidal activity by inhibiting acetolactate synthase (ALS). This highlights how functionalization of the benzoate core can shift applications from pharmaceuticals to agrochemicals .
Comparative Data Table
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